3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol
Overview
Description
3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.13789045 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hypoxia Imaging in Tumor Tissues
A study on the synthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT) aimed at detecting hypoxic tumor tissue demonstrates a novel approach where the tracer is designed to be transported into cells via amino acid transporters. This research provides insights into the development of radiotracers for PET imaging of hypoxia, illustrating a potential application of similar nitro-imidazole derivatives in medical diagnostics (Malik et al., 2012).
Catalysis in Organic Synthesis
Another study explored the synthesis of cyclopalladated phenyl imidazoline-carbene complexes and their catalytic effects on the Suzuki reaction. This indicates the utility of imidazole derivatives in facilitating chemical transformations, offering pathways for creating complex organic molecules with high efficiency (Zhao et al., 2014).
Fluorescence Derivatisation of Amino Acids
Research into the fluorescence derivatisation of amino acids using imidazole derivatives has led to the development of strongly fluorescent amino acid derivatives. These findings have applications in biological assays, providing tools for the visualization and study of biological molecules (Frade et al., 2007).
Study of Radical Anions
An investigation into the electrochemical generation of a nitro radical anion by a hepatotoxic N,N'-disubstituted benzimidazole-2-thione highlights the structural and spectral changes upon reduction. Such studies are crucial for understanding the toxicological properties of nitro-imidazole derivatives and their interactions in biological systems (Yancheva et al., 2017).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions derived from imidazole have been studied for their corrosion inhibition properties on mild steel. These novel inhibitors demonstrate high efficiency, showcasing an application of imidazole derivatives in protecting metal surfaces against corrosion, which is significant for industrial applications (Srivastava et al., 2017).
Properties
IUPAC Name |
3-[(3-benzyl-2-methyl-5-nitroimidazol-4-yl)amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-11-16-14(18(20)21)13(15-8-5-9-19)17(11)10-12-6-3-2-4-7-12/h2-4,6-7,15,19H,5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWQBNNVWDWKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)NCCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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